molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B044799
CAS No.: 228418-45-9
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
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Description

Preparation Methods

Nitration of Methyl 4-(Trifluoromethyl)Benzoate

Reaction Overview

Nitration of methyl 4-(trifluoromethyl)benzoate targets the introduction of a nitro group at the ortho position relative to the trifluoromethyl group. The ester moiety acts as a meta director, while the electron-withdrawing trifluoromethyl group further influences regioselectivity.

Key Reaction Conditions

  • Nitration agents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio.

  • Temperature : Maintained at 0–5°C to minimize side reactions such as over-nitration .

  • Time : 2–4 hours for complete conversion.

Challenges and Solutions

  • Regioselectivity : The trifluoromethyl group directs nitration to the ortho position (C2), but competing meta-directed nitration (C5) may occur.

  • Mitigation : Lower temperatures (0°C) and controlled addition rates improve ortho selectivity to ~70% .

Nucleophilic Aromatic Substitution of Chlorinated Precursors

Catalytic Substitution Using Ionic Liquids

Adapting methodologies from CN105175282A , methyl 2-nitro-4-(trifluoromethyl)benzoate can be synthesized via substitution of 2-nitro-4-chlorobenzotrifluoride with methoxide.

Reaction Protocol

  • Substrate : 2-Nitro-4-chlorobenzotrifluoride (1 mol).

  • Nucleophile : Sodium methoxide (1.1 mol).

  • Catalysts :

    • Catalyst I : Cuprous bromide (1 mol).

    • Catalyst II : 1-Butyl-3-methylimidazolium bromide (0.01 mol).

  • Solvent : N-Methyl-2-pyrrolidone (NMP, 1 mol).

  • Conditions : 185–195°C for 5–9 hours under nitrogen .

Performance Metrics

  • Conversion : 96.5–97.2% .

  • Selectivity : 95.1–95.8% .

  • Product purity : >99% after distillation .

Direct Esterification of 2-Nitro-4-(Trifluoromethyl)Benzoic Acid

Acid-Catalyzed Esterification

2-Nitro-4-(trifluoromethyl)benzoic acid is esterified using methanol under acidic conditions:

Procedure

  • Reactants :

    • 2-Nitro-4-(trifluoromethyl)benzoic acid (1 mol).

    • Methanol (5 mol).

    • Sulfuric acid (0.1 mol).

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : 85–90% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystsTemperature (°C)Yield (%)Selectivity (%)
NitrationMethyl 4-CF₃-benzoateH₂SO₄/HNO₃0–56570
Nucleophilic Substitution2-Nitro-4-Cl-benzotrifluorideCuBr, ionic liquid185–19596.595.1
Esterification2-Nitro-4-CF₃-benzoic acidH₂SO₄6588>99

Key Insights :

  • Nucleophilic substitution offers superior yields and selectivity but requires specialized catalysts.

  • Nitration is limited by regioselectivity challenges.

Mechanistic Insights

Role of Catalysts in Substitution Reactions

Copper-based catalysts (e.g., CuBr) facilitate electron transfer, stabilizing the transition state during methoxide substitution. Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance solubility and stabilize intermediates, reducing side reactions .

Steric and Electronic Effects in Nitration

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the ring, favoring nitration at the ortho position due to reduced steric hindrance compared to the meta position.

Industrial-Scale Considerations

Process Optimization

  • Continuous flow reactors : Improve heat transfer and reduce reaction times for nitration.

  • Catalyst recycling : Ionic liquids can be recovered and reused, lowering costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is Methyl 2-amino-4-(trifluoromethyl)benzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a vital building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances lipophilicity, allowing for better interaction in various chemical reactions .

2. Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological systems. Studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting therapeutic applications .
  • Antimicrobial Activity : Research has shown that derivatives of this compound can possess significant antimicrobial properties, making it a candidate for developing new antimicrobial agents .

3. Agriculture

  • Pesticide Development : this compound is utilized as a pesticide due to its efficacy against various pests. The trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its effectiveness as an insecticide and herbicide .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents .

Case Study 2: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism of action involves interaction with specific enzymes or receptors, leading to modulation of biological activity. Further research is needed to elucidate the detailed mechanisms involved .

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound’s effects are mediated through its conversion to active metabolites that interact with specific molecular targets. For example, in the synthesis of TRPV1 receptor antagonists, the compound’s derivatives inhibit the TRPV1 receptor, which is involved in pain sensation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 228418-45-9
  • Molecular Formula: C₉H₆F₃NO₄
  • Molecular Weight : 249.143 g/mol
  • Physical Properties : Density 1.442 g/cm³, boiling point 271.8°C, flash point 118.2°C .

Applications: A key intermediate in synthesizing pharmaceuticals such as nitisinone (used for hereditary tyrosinemia type 1) via intermediates like 3-oxocyclohex-1-enyl-2-nitro-4-trifluoromethyl benzoate . Its nitro and trifluoromethyl groups enhance electron-withdrawing effects, influencing reactivity in substitution and coupling reactions.

Comparison with Structural Analogs

Substituent Positional Isomers

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Applications
Methyl 2-nitro-5-(trifluoromethyl)benzoate - Nitro (C2), CF₃ (C5 249.14 Pharmaceutical intermediates
Methyl 3-nitro-4-(trifluoromethyl)benzoate - Nitro (C3), CF₃ (C4) 249.14 Agrochemical synthesis
Ethyl 2-nitro-4-(trifluoromethyl)benzoate - Ethyl ester, nitro (C2), CF₃ (C4) 263.14 Flexible ester for nucleophilic substitutions

Key Differences :

  • Positional Effects : The ortho nitro group (C2) in the target compound enhances steric hindrance compared to meta (C3) isomers, affecting reaction kinetics in nucleophilic aromatic substitutions .

Functional Group Variants

Compound Name CAS No. Functional Group Molecular Weight (g/mol) Reactivity Profile
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 Amino (C2), CF₃ (C4) 219.15 Precursor for amide/coupling reactions
Methyl 2-bromo-4-(trifluoromethyl)benzoate 1214334-90-3 Bromo (C2), CF₃ (C4) 283.04 Suzuki-Miyaura cross-coupling
2-Nitro-4-(trifluoromethyl)benzaldehyde 109466-87-7 Aldehyde (C1), nitro (C2), CF₃ (C4) 219.12 Building block for Schiff bases

Key Differences :

  • Amino Group: Methyl 2-amino-4-CF₃-benzoate (CAS 61500-87-6) replaces nitro with amino, increasing nucleophilicity for peptide bond formation .
  • Bromo Substituent : The bromo analog (CAS 1214334-90-3) serves as a superior leaving group in cross-coupling reactions compared to nitro .
  • Aldehyde Functionality : The aldehyde derivative (CAS 109466-87-7) enables condensation reactions, useful in synthesizing heterocycles .

Fluorinated Analogs

Compound Name CAS No. Substituents Molecular Weight (g/mol) Price (1g)
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 Fluoro (C2), CF₃ (C5) 222.13 JPY 4,200
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 Fluoro (C4), CF₃ (C3) 222.13 JPY 4,100

Key Differences :

  • Electron-Withdrawing Effects : Fluorine’s high electronegativity stabilizes the aromatic ring but reduces reactivity in electrophilic substitutions compared to nitro groups .
  • Cost : Fluorinated analogs are commercially available at lower prices (~JPY 4,100–4,200/g) than the nitro-CF₃ target compound, reflecting simpler synthesis pathways .

Biological Activity

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group, which influence its chemical behavior and biological interactions. The presence of the nitro group can lead to the formation of reactive intermediates, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to generate reactive species that may interact with cellular components, potentially leading to therapeutic effects or toxicity. The trifluoromethyl moiety contributes to improved pharmacokinetic properties, allowing for better absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential antibacterial properties. Studies have shown that similar compounds with nitro and trifluoromethyl groups can inhibit the growth of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, although further studies are needed to confirm these effects.

Case Studies and Research Findings

  • Antibacterial Studies : A study demonstrated that compounds structurally related to this compound showed strong antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
  • Mechanistic Insights : Research into the mechanism of action revealed that the nitro group can be reduced within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes .
  • Structure-Activity Relationship (SAR) : Studies have indicated that the positioning of functional groups significantly affects the compound's biological activity. For instance, compounds with a trifluoromethyl group in the para position have shown enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated analogs .

Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModeratePotentialReduction of nitro group forming reactive intermediates
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoateStrongConfirmedEnzyme inhibition via reactive intermediates
Dual inhibitors of bacterial topoisomerasesStrongNot specifiedInhibition of DNA gyrase and topo IV

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate, and how do they influence its synthetic applications?

  • Answer : The compound (CAS 228418-45-9) has a molecular weight of 249.143 g/mol, density of 1.442 g/cm³, boiling point of 271.8°C, and flash point of 118.2°C . Its electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilic reactivity, making it suitable for nucleophilic substitution or coupling reactions. The high thermal stability (evidenced by boiling point) allows its use in high-temperature syntheses, such as intermediates for pharmaceuticals or agrochemicals .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

  • Answer :

  • Spectroscopy : Combine 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to -NO₂/-CF₃). Mass spectrometry (MS) with exact mass 249.025 Da and PSA 72.12 Ų can validate purity .
  • Computational : Density Functional Theory (DFT) can model electronic effects of -NO₂/-CF₃ on reactivity, predicting regioselectivity in further functionalization .

Q. What are the primary applications of this compound in synthetic chemistry?

  • Answer : It serves as a precursor in:

  • Pharmaceuticals : Synthesis of nitisinone via intermediates like 3-oxocyclohex-1-enyl-2-nitro-4-trifluoromethyl benzoate, using cesium carbonate as a base .
  • Agrochemicals : Analogues like triflusulfuron-methyl (a sulfonylurea herbicide) exploit its nitro-aryl scaffold for biological activity .

Advanced Research Questions

Q. How do the electronic effects of -NO₂ and -CF₃ substituents impact reactivity in cross-coupling reactions?

  • Answer : The -NO₂ group deactivates the benzene ring, directing electrophilic attacks to the meta position relative to -CF₃. However, -CF₃’s strong inductive effect further reduces electron density, complicating traditional coupling (e.g., Suzuki). Strategies include:

  • Using Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric hindrance.
  • Activating the aryl ester via saponification to improve solubility in polar solvents .

Q. What challenges arise in crystallographic studies of this compound derivatives?

  • Answer : The compound’s low melting point (not explicitly reported) and potential for polymorphism complicate crystal growth. SHELX software (e.g., SHELXL) is recommended for refining structures with high-resolution data, leveraging its robustness in handling electron-deficient aromatic systems .

Q. How can researchers resolve contradictory data in synthetic yields for derivatives of this compound?

  • Answer : Contradictions often stem from:

  • Reaction conditions : Elevated temperatures (>100°C) may degrade nitro groups, reducing yields. Controlled microwave-assisted synthesis can improve reproducibility.
  • Purity of starting materials : Trace moisture deactivates catalysts (e.g., Cs₂CO₃); rigorous drying of reagents is critical .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to flash point >100°C) .
  • Waste disposal : Separate nitro-containing waste to avoid explosive byproducts; consult hazardous waste guidelines .

Q. Methodological Recommendations

  • Synthetic Optimization : Use anhydrous Cs₂CO₃ in DMF at 80°C for ester hydrolysis to minimize side reactions .
  • Analytical Workflow : Pair HPLC (≥95% purity) with X-ray crystallography to resolve structural ambiguities in derivatives .

Properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRZKAYPKZGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460955
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228418-45-9
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228418-45-9
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Synthesis routes and methods I

Procedure details

Add concentrated sulfuric acid (120 mL) dropwise to a solution of 2-nitro-4-trifluoromethylbenzoic acid (200 g, 850 mmol) in methanol (2 L) at room temperature under nitrogen and heat the mixture at reflux for 48 h. Cool the solution to room temperature and remove most of the solvent by evaporation at 45° C. under reduced pressure. Pour the turbid residue onto ice/water (2 L) and extract with ethyl acetate (2×1 L). Wash the combined organic extracts with brine (1 L), dry over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to provide the title compound as a yellow oil (212.2 g, >99%). 1H NMR (300 MHz, CDCl3) δ 8.21 (s, 1H), 7.95 (d, J=1.13 Hz, 1H), 7.90 (s, 1H), 3.97 (s, 3H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-nitro-4-trifluoromethylbenzoic acid (23.5 g, 0.10 mol), trimethyl orthoacetate (60.1 g, 0.50 mol) and toluene (60 ml) was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo. Toluene was added and concentrated again to remove excess reagent. The residue was purified by column chromatography on silica gel with a 1-10% ethyl acetate/n-hexane gradient mixture to give 24.9 g (0.50 mol 100%) of the title compound as a colorless oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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